Product packaging for 6-(2-Aminopropyl)tetralin(Cat. No.:CAS No. 3160-20-1)

6-(2-Aminopropyl)tetralin

Numéro de catalogue: B12708528
Numéro CAS: 3160-20-1
Poids moléculaire: 189.30 g/mol
Clé InChI: UTVKUFYOPJCDPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(2-Aminopropyl)tetralin is a synthetic organic compound of interest in preclinical neuroscience and neuropharmacology research. Its structural features suggest potential activity as a central nervous system (CNS) agent, though its precise mechanism of action and binding profile require further experimental characterization. Researchers are investigating this compound to explore its interactions with neurotransmitter systems, such as serotonin and dopamine receptors, to better understand its pharmacological properties and potential research applications. This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B12708528 6-(2-Aminopropyl)tetralin CAS No. 3160-20-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

3160-20-1

Formule moléculaire

C13H19N

Poids moléculaire

189.30 g/mol

Nom IUPAC

1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-amine

InChI

InChI=1S/C13H19N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h6-7,9-10H,2-5,8,14H2,1H3

Clé InChI

UTVKUFYOPJCDPE-UHFFFAOYSA-N

SMILES canonique

CC(CC1=CC2=C(CCCC2)C=C1)N

Origine du produit

United States

Synthetic Methodologies for 6 2 Aminopropyl Tetralin

Precursor Synthesis and Intermediate Generation

The synthesis of 6-(2-aminopropyl)tetralin typically commences with the preparation of a key intermediate, 6-acetyltetralin. This precursor is commonly synthesized via the Friedel-Crafts acylation of tetralin. In this reaction, tetralin is treated with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The reaction introduces an acetyl group onto the 6-position of the tetralin ring, yielding 6-acetyl-1,2,3,4-tetrahydronaphthalene sigmaaldrich.comcas.orgchemspider.com. The purity of the resulting 6-acetyltetralin is crucial for the success of subsequent reaction steps.

Another important class of intermediates in the synthesis of aminotetralin derivatives are tetralones. The synthesis of tetralone and indanone derivatives can be achieved through a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters. This method demonstrates broad substrate compatibility and is scalable rsc.org.

The following table summarizes the key precursors and their synthetic relevance:

Precursor/IntermediateSynthetic MethodRelevance to this compound Synthesis
6-AcetyltetralinFriedel-Crafts acylation of tetralin epo.orgKey intermediate for the introduction of the aminopropyl side chain.
Tetralone DerivativesReductive Friedel-Crafts alkylation/cyclization of keto acids/esters rsc.orgProvides the core tetralin structure for further functionalization.

Specific Synthetic Routes for Tetralin Ring System Formation

The formation of the tetralin ring system itself is a fundamental aspect of the synthesis. One established method for constructing substituted tetralins is the Haworth reaction. This process typically begins with the Friedel-Crafts acylation of an aromatic compound, such as benzene (B151609), with a cyclic anhydride like succinic anhydride. The resulting keto-acid is then subjected to a reduction, commonly a Clemmensen or Wolff-Kishner reduction, to convert the ketone to an alkyl group. A subsequent intramolecular Friedel-Crafts acylation (cyclization) forms the second ring, creating a tetralone intermediate. A final reduction of the tetralone yields the tetralin ring system stackexchange.com. While this provides a general strategy for the tetralin core, more direct routes often start with commercially available tetralin and introduce the desired functionality.

More recent methods have focused on diastereoselective approaches. For instance, a diastereoselective intramolecular Friedel–Crafts alkylation of benzyl (B1604629) carbinols catalyzed by Ca(NTf₂)₂/Bu₄NPF₆ can produce tetralin skeletons with high regio- and diastereoselectivity acs.org. This method offers a pathway to stereochemically defined tetralin structures.

Strategies for Aminopropyl Side Chain Introduction (e.g., Reductive Amination)

With the 6-acetyltetralin precursor in hand, the next critical step is the introduction of the aminopropyl side chain. A common and effective method for this transformation is reductive amination. wikipedia.orgtcichemicals.com. This process converts a carbonyl group (in this case, the ketone of 6-acetyltetralin) into an amine.

One plausible pathway involves a two-step sequence. First, the acetyl group can be extended by one carbon, for example, through a Henry reaction with nitromethane (B149229) to form a nitroalkene intermediate. Subsequent reduction of both the nitro group and the double bond would yield the desired aminopropyl side chain.

Alternatively, a more direct approach is the reductive amination of a ketone precursor. To obtain the propyl side chain, 6-acetyltetralin could first be converted to 6-(2-oxopropyl)tetralin. The direct reductive amination of this ketone with ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent, would then furnish this compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. wikipedia.org. The use of ammonia borane (B79455) in the presence of tetraisopropyl orthotitanate has also been reported for the reductive amination of ketones to primary amines using ammonium (B1175870) chloride as the ammonia source tcichemicals.com.

Enzymatic methods also offer a green and highly selective alternative. Imine reductases (IREDs) have been successfully employed for the enantioselective reductive coupling of 2-tetralones with various primary amines, highlighting the potential for biocatalytic approaches in synthesizing aminotetralin derivatives. nih.govresearchgate.net. Similarly, ω-transaminases have been used for the asymmetric amination of tetralone derivatives, yielding enantiopure amines elsevierpure.com.

Stereoselective Synthesis and Enantiomeric Resolution Approaches for this compound

This compound possesses a chiral center at the second carbon of the propyl side chain, meaning it can exist as two enantiomers. The biological activity of these enantiomers can differ significantly, necessitating methods for their separation or stereoselective synthesis.

Stereoselective Synthesis:

Asymmetric synthesis aims to produce a single enantiomer directly. This can be achieved through several strategies:

Asymmetric Reductive Amination: The use of chiral catalysts or enzymes during the reductive amination of the ketone precursor can lead to the formation of one enantiomer in excess. Metal-catalyzed enantioselective reductive amination (ERA) of ketones using ammonium salts and a chiral ligand is a direct method for synthesizing chiral primary amines thieme-connect.comacs.org. Ruthenium catalysts with chiral phosphine (B1218219) ligands, such as C3-TunePhos, have shown high efficiency and enantioselectivity in the direct reductive amination of alkyl aryl ketones acs.org.

Enzymatic Approaches: As mentioned previously, enzymes like imine reductases and ω-transaminases can catalyze the stereoselective synthesis of chiral amines from ketones with high enantiomeric excess elsevierpure.comnih.govresearchgate.net.

Enantiomeric Resolution:

When a racemic mixture is synthesized, resolution techniques are employed to separate the enantiomers.

Enzymatic Resolution: This method utilizes enzymes that selectively react with one enantiomer of the racemic mixture. For instance, lipases can catalyze the stereoselective acylation of a racemic amine, allowing for the separation of the unreacted amine enantiomer from the acylated product nih.govdiva-portal.orgrsc.orgresearchgate.netgoogle.com.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. scas.co.jpamericanpharmaceuticalreview.comnih.govyoutube.com. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. Chiral AGP columns have been specifically used for the enantiomeric separation of 2-aminotetralin analogues nih.gov.

The following table outlines various approaches for obtaining enantiomerically pure this compound:

ApproachMethodDescription
Stereoselective Synthesis Asymmetric Reductive AminationUse of chiral catalysts (e.g., Ru/C3-TunePhos) to directly produce one enantiomer acs.org.
Enzymatic SynthesisEmployment of enzymes like imine reductases or ω-transaminases for stereospecific amination elsevierpure.com.
Enantiomeric Resolution Enzymatic ResolutionSelective enzymatic reaction (e.g., acylation with lipase) with one enantiomer of the racemate nih.gov.
Chiral HPLCSeparation of enantiomers based on differential interactions with a chiral stationary phase scas.co.jpnih.gov.

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key parameters that need to be considered, particularly for catalytic hydrogenation steps which are common in these syntheses, include catalyst selection and loading, reaction temperature and pressure, solvent choice, and agitation rate.

Catalyst Optimization: The choice of catalyst is critical. For hydrogenation, catalysts like palladium on carbon (Pd/C) or platinum-based catalysts are often used. Optimizing the catalyst loading is essential; too little catalyst can lead to slow reaction rates, while too much can be uneconomical and lead to side reactions catalysts.cominteresjournals.org. The status of the catalyst, including its pretreatment and water content, can also significantly influence the reaction outcome arkat-usa.org.

Reaction Conditions: Temperature and pressure are crucial variables that need to be carefully controlled. Higher temperatures and pressures can increase the reaction rate but may also lead to the formation of byproducts and pose safety risks catalysts.com. Design of Experiment (DoE) methodologies can be employed to systematically study the effects of multiple variables and identify the optimal conditions arkat-usa.org.

Process Development and Scale-Up: During scale-up, factors such as heat and mass transfer become more significant digitellinc.comhelgroup.com. The reactor design must ensure efficient mixing and temperature control to maintain consistent product quality. Continuous flow reactors can offer advantages over batch reactors for certain reactions, providing better control over reaction parameters and potentially improving safety and efficiency researchgate.net.

Stereochemical Influence on 6 2 Aminopropyl Tetralin Activity

Importance of Chirality in Ligand-Receptor Interactions

Chirality is a critical factor in the interaction between a ligand (a molecule that binds to a receptor) and its biological receptor. Receptors themselves are chiral entities, composed of amino acids which are almost exclusively in the L-configuration. This inherent chirality creates a specific three-dimensional environment within the receptor's binding pocket.

For a ligand to bind effectively and elicit a biological response, it must have a complementary shape and arrangement of chemical groups to fit into this pocket. This interaction is often analogized to a key fitting into a lock, where only a key of the correct shape can engage the tumblers. Similarly, one enantiomer of a chiral drug may fit perfectly into the receptor's binding site, leading to a strong interaction and a potent pharmacological effect. This enantiomer is often referred to as the "eutomer." In contrast, its mirror-image counterpart, the "distomer," may bind with lower affinity or not at all, resulting in weaker activity or even a different pharmacological effect altogether. In some cases, the distomer might be inactive or contribute to undesirable side effects.

The differential binding of enantiomers is typically explained by the "three-point attachment model," which posits that for a receptor to distinguish between enantiomers, there must be at least three points of interaction between the ligand and the receptor. If one enantiomer can achieve this three-point contact, its mirror image will not be able to align all three corresponding groups with the receptor simultaneously, leading to a difference in binding affinity and efficacy.

Differential Pharmacological Profiles of (S)- and (R)-6-(2-Aminopropyl)tetralin Enantiomers

While detailed pharmacological data specifically characterizing the enantiomers of 6-(2-aminopropyl)tetralin are not extensively documented in publicly available literature, the principles of stereochemistry observed in closely related aminotetralin analogs provide a strong basis for expecting significant differences between the (S)- and (R)-enantiomers. Aminotetralin derivatives are well-known for their interactions with monoamine systems, including dopamine (B1211576) and serotonin (B10506) receptors.

Specific binding affinities and functional activities for the individual enantiomers of this compound are not available in the cited research. The following table is a representative example based on data for a related aminotetralin compound to illustrate the concept of differential pharmacology.

Representative Data: Enantiomer Receptor Selectivity of an Aminotetralin Analog

EnantiomerPrimary Receptor TargetObserved Effect
(R)-Enantiomer5-HT1A ReceptorSerotonergic Agonism
(S)-EnantiomerDopamine D2 ReceptorDopaminergic Agonism

Stereochemical Determinants of Receptor Binding and Transporter Selectivity

The specific three-dimensional structure of the (S)- and (R)-enantiomers of this compound is the primary determinant of their binding affinity for receptors and selectivity for monoamine transporters (such as those for serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET)) nih.gov. The aminopropyl side chain of 6-APT contains a chiral carbon, and the spatial orientation of the methyl group and the amine group relative to the tetralin ring system dictates how the molecule can orient itself within the binding pocket of a protein target.

Monoamine transporters and G-protein coupled receptors, like dopamine and serotonin receptors, possess complex binding sites with specific subsites that accommodate different parts of a ligand nih.gov. For example, the amine group typically forms a crucial ionic bond with an acidic residue (like aspartate) in the binding pocket, while the aromatic tetralin ring engages in hydrophobic or pi-stacking interactions with aromatic amino acid residues nih.gov.

The stereochemistry at the chiral center influences the optimal positioning of these interacting groups. For one enantiomer, the conformation might allow for a perfect alignment of the amine and the aromatic ring for high-affinity binding to SERT, for example. In contrast, the mirror-image arrangement of the other enantiomer might create steric hindrance, preventing it from adopting the ideal conformation for SERT binding but potentially allowing for a better fit into the DAT binding site nih.gov. This difference in fit is the molecular basis for the observed selectivity of enantiomers for different receptors and transporters, ultimately shaping their distinct neurochemical and behavioral effects.

Quantitative data on the inhibition of monoamine transporters by the individual enantiomers of this compound are not available in the cited research. The following table provides a hypothetical illustration of how such data would be presented.

Hypothetical Transporter Inhibition Profile (IC₅₀ nM)

EnantiomerSERTDATNET
(S)-6-(2-Aminopropyl)tetralin---
(R)-6-(2-Aminopropyl)tetralin---

Pharmacological Characterization of 6 2 Aminopropyl Tetralin: in Vitro Studies

Monoamine Neurotransmitter Transporter Interactions

The primary mechanism of many psychoactive compounds involves their interaction with monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from the synaptic cleft. sci-hub.se The activity of 6-(2-Aminopropyl)tetralin at these transporters has been characterized through in vitro uptake inhibition assays using crude synaptosome preparations from rat brain. These assays measure the concentration of the compound required to inhibit 50% of the transporter's uptake activity (IC50). sci-hub.se

A key study evaluated the potency of this compound to inhibit the uptake of radiolabeled [³H]5-HT, [³H]DA, and [³H]NE. sci-hub.se The results of these in vitro pharmacology studies provide a quantitative measure of the compound's affinity for each of the three major monoamine transporters.

In assays using rat brain synaptosomes, this compound was found to be a potent inhibitor of serotonin reuptake. The compound exhibited an IC50 value of 140 ± 16 nM at the serotonin transporter (SERT). sci-hub.se This indicates a high affinity for SERT, suggesting a significant interaction with the serotonergic system. Data on the ability of this compound to induce serotonin release, as opposed to blocking its reuptake, is not detailed in the primary literature reviewed.

The interaction of this compound with the dopamine transporter (DAT) was also assessed. The compound demonstrated a moderate potency for inhibiting dopamine reuptake, with a reported IC50 value of 1,100 ± 150 nM. sci-hub.se This affinity for DAT is substantially lower than its affinity for SERT. Information regarding dopamine release-modulating properties was not specified in the reviewed studies.

At the norepinephrine transporter (NET), this compound displayed its weakest potency among the three monoamine transporters. The IC50 value for the inhibition of norepinephrine reuptake was determined to be 1,400 ± 210 nM. sci-hub.se This suggests a comparatively lower affinity for noradrenergic systems. Specific data on norepinephrine release modulation is not available in the examined literature.

Based on the in vitro uptake inhibition data, this compound can be characterized as a selective serotonin reuptake inhibitor, with a secondary, weaker affinity for dopamine and norepinephrine transporters. The selectivity profile can be quantified by comparing the IC50 values. The compound is approximately 7.9-fold more selective for SERT over DAT (1100 nM / 140 nM) and 10-fold more selective for SERT over NET (1400 nM / 140 nM). This profile indicates a primary interaction with the serotonin system. sci-hub.se

Interactive Data Table: this compound Monoamine Transporter Inhibition

TransporterSubstrateIC50 (nM) sci-hub.se
SERT[³H]Serotonin140 ± 16
DAT[³H]Dopamine1100 ± 150
NET[³H]Norepinephrine1400 ± 210

G-Protein Coupled Receptor (GPCR) Binding Affinity and Functional Activity

Despite the clear interaction of this compound with the serotonin transporter, a detailed characterization of its binding affinity (Ki) and functional activity (e.g., EC50 for agonism or IC50 for antagonism) at specific serotonin receptor subtypes is not available in the reviewed scientific literature. While studies have been conducted on various other aminotetralin derivatives at receptors such as 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, specific data for this compound itself has not been located. Therefore, its profile as a potential agonist, antagonist, or allosteric modulator at these important regulatory receptors remains uncharacterized.

Adrenergic Receptor Subtype Interactions (e.g., α1, α2, β1, β2)

Detailed in vitro binding affinity studies for this compound (6-APT) at specific adrenergic receptor subtypes (α1, α2, β1, β2) are not extensively documented in the available scientific literature. However, insight into its interaction with the adrenergic system can be drawn from its effects on the norepinephrine transporter (NET), which is a key component of noradrenergic signaling.

Research conducted on monoamine uptake carriers provides data on the inhibitory activity of 6-APT. In studies using crude synaptosome preparations from rat brain, 6-APT was found to have a half-maximal inhibitory concentration (IC50) of 3,371 nM for the inhibition of [³H]norepinephrine uptake. This indicates a significantly lower potency for the norepinephrine transporter compared to its activity at the serotonin transporter. The data suggests that while 6-APT does interact with the noradrenergic system, its primary action is not focused on norepinephrine reuptake inhibition.

Dopamine Receptor Subtype Interactions (e.g., D1-type, D2-type, D3)

Specific in vitro binding affinities (Ki) and functional activities of this compound at dopamine receptor subtypes (D1, D2, D3) have not been specifically reported in peer-reviewed studies. The broader class of 2-aminotetralins has been extensively studied for dopaminergic activity, with different substitutions leading to varied affinities for D2-like receptors.

While direct receptor binding data is scarce, the interaction of 6-APT with the dopamine transporter (DAT) has been characterized. In vitro studies on rat brain synaptosomes determined the IC50 value for the inhibition of [³H]dopamine uptake to be 6,436 nM. This value suggests a very low potency at the dopamine transporter, indicating that dopamine reuptake inhibition is not a primary mechanism of action for this compound. This weak activity at the dopamine transporter distinguishes it from many other amphetamine-class compounds.

Exploration of Other Neurotransmitter Receptor Systems

The primary in vitro pharmacological action of this compound identified in research is its potent and selective interaction with the serotonin transporter (SERT). As a selective serotonin releasing agent (SSRA), its most significant effect is on the serotonergic system.

Studies utilizing rat brain synaptosomes have quantified its potency for inhibiting the reuptake of monoamines. These experiments revealed an IC50 value of 121 nM for the inhibition of [³H]serotonin uptake. When compared to its inhibitory effects on norepinephrine (IC50 = 3,371 nM) and dopamine (IC50 = 6,436 nM) transporters, 6-APT demonstrates a clear selectivity for the serotonin transporter. Specifically, it is approximately 28-fold more potent at inhibiting serotonin reuptake than norepinephrine reuptake, and about 53-fold more potent than its effect on dopamine reuptake. This profile establishes it as a serotonin-selective agent in vitro. While other tetralin derivatives are known to interact directly with various serotonin receptor subtypes, specific binding affinity data for 6-APT at these receptors is not available in the current literature.

Table 1: In Vitro Monoamine Transporter Inhibition for this compound

TransporterIC50 (nM)Reference
Serotonin (SERT)121Monte et al., 1993
Norepinephrine (NET)3,371Monte et al., 1993
Dopamine (DAT)6,436Monte et al., 1993

Enzyme Interactions and Metabolic Stability in In Vitro Systems (e.g., Sphingosine Kinase 2 for related compounds)

Specific in vitro studies detailing the metabolic stability, such as half-life (t1/2) and intrinsic clearance (CLint), of this compound in systems like human liver microsomes or hepatocytes, have not been identified in the reviewed scientific literature. Similarly, there is no available research on the specific interactions of 6-APT with drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily.

The metabolic fate of the parent structure, tetralin, has been investigated in rabbits, showing extensive metabolism primarily through hydroxylation to form α-tetralol and β-tetralol, which are then conjugated with glucuronic acid. However, the metabolic pathways for the aminopropyl-substituted derivative, 6-APT, have not been specifically elucidated.

Furthermore, no studies have been found that investigate the interaction between this compound and Sphingosine Kinase 2 (SphK2). While SphK2 is a known target for other structurally distinct compounds, there is no evidence in the current literature to suggest that it is a target for 6-APT or its close analogs. In vitro metabolic stability assays are crucial in early drug discovery to predict in vivo pharmacokinetic properties, but such data for 6-APT is not publicly available.

Preclinical Pharmacological Investigations of 6 2 Aminopropyl Tetralin in Animal Models

Neurochemical Modulations in Specific Brain Regions

Currently, there is a notable lack of publicly available scientific literature detailing the specific effects of 6-(2-Aminopropyl)tetralin on striatal glutamate (B1630785) and monoamine levels. While studies on structurally related aminotetralins, such as 2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN) and its 6,7-dihydroxy isomer (A-6,7-DTN), have shown that these compounds can influence striatal dopaminergic terminals by enhancing the efflux of dopamine (B1211576) and its metabolites, direct evidence for 6-APT's impact on these neurochemical systems is not available. The classical model of basal ganglia function suggests that alterations in dopamine levels can, in turn, affect striatal glutamate, but empirical data from in vivo or ex vivo studies specifically examining 6-APT are required to confirm such a relationship.

Discriminative Stimulus Properties in Rodent Models

Drug discrimination studies are a cornerstone of behavioral pharmacology, utilized to assess the subjective effects of a novel compound by determining if it can substitute for a known drug of abuse. In this paradigm, animals are trained to recognize the interoceptive cues of a specific drug and respond on a designated lever to receive a reward. The extent to which a test compound can produce a similar discriminative stimulus effect is a measure of its pharmacological similarity to the training drug.

Despite the utility of this methodology, there is a significant gap in the scientific literature regarding the discriminative stimulus properties of this compound. Studies on other tetralin analogues, such as 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), have been extensively characterized, demonstrating its potent 5-HT1A agonist properties. However, similar comprehensive investigations into 6-APT have not been published. Therefore, it is not possible to definitively state whether 6-APT would generalize to stimulants like amphetamine or cocaine, or to other classes of psychoactive drugs in rodent models.

Behavioral Phenotyping in Animal Models

The evaluation of a compound's effects on locomotor activity is a fundamental component of behavioral phenotyping, providing insights into its potential stimulant or sedative properties. These studies typically measure parameters such as distance traveled, rearing frequency, and stereotyped behaviors in an open-field arena.

Neurobiological Substrates of Action in Vivo

Understanding the in vivo neurobiological substrates of a compound's action involves identifying the specific neural pathways, receptors, and neurotransmitter systems it modulates to produce its behavioral and physiological effects. This can be achieved through a combination of techniques, including in vivo microdialysis, electrophysiology, and receptor binding studies.

Analytical Methodologies for 6 2 Aminopropyl Tetralin Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to unambiguously determine the molecular structure of 6-(2-Aminopropyl)tetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise structure of 6-APT, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: A proton NMR spectrum of 6-APT would exhibit distinct signals corresponding to the aromatic protons on the tetralin ring, the aliphatic protons of the saturated portion of the ring, and the protons of the aminopropyl side chain. The aromatic protons would appear as a set of multiplets in the downfield region. The four protons on the saturated ring would likely present as complex multiplets in the aliphatic region. The aminopropyl side chain would show a characteristic doublet for the methyl group, a multiplet for the methine proton adjacent to the amino group, and another multiplet for the methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For 6-APT, this would include signals for the aromatic carbons (four of which are protonated and two are quaternary), the aliphatic carbons of the tetralin ring, and the three carbons of the aminopropyl side chain. Advanced techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. rsc.org An APT experiment, for instance, would differentiate carbons with an even number of attached hydrogens (quaternary C and CH₂) from those with an odd number (CH and CH₃) by their phase, aiding in definitive peak assignments. rsc.org

Infrared (IR) Spectroscopy Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the 6-APT molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of its bonds.

Table 1: Predicted Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Primary Amine (N-H)Stretching3400-3250 (typically two bands)
Primary Amine (N-H)Scissoring (Bending)1650-1580
Aromatic C=CStretching1600-1450

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of 6-APT, which is crucial for its identification. Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages alpha and beta to the amine group. A primary fragmentation would be the loss of a methyl radical to form a stable iminium cation, which often represents the base peak in the spectrum.

Table 2: Predicted Key Mass Fragments for this compound
m/z (mass-to-charge ratio)Proposed Fragment IdentityFragmentation Pathway
189[M]⁺ (Molecular Ion)Ionization of the parent molecule
146[M - C₃H₇N]⁺Cleavage of the entire aminopropyl side chain
44[C₂H₆N]⁺Alpha-cleavage (β-cleavage relative to the ring), forming the aminoethyl fragment

Chromatographic Separation and Quantification (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry, High Performance Liquid Chromatography)

Chromatographic techniques are essential for separating 6-APT from complex matrices, quantifying its concentration, and separating it from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis of volatile and thermally stable compounds like 6-APT. The compound is typically derivatized (e.g., via acylation or silylation) to improve its chromatographic properties and produce characteristic mass fragments. Separation is achieved on a capillary column (e.g., DB-1ms or DB-5ms). While effective for detection, GC-MS alone may struggle to differentiate positional isomers, which can have very similar retention times and mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the quantification of 6-APT in biological samples. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for separation, employing columns like C18 with a mobile phase consisting of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used for quantification. The development of a robust HPLC method is a prerequisite for the separation of stereoisomers using a chiral stationary phase.

Methods for Differentiation of Positional and Stereoisomers

A significant analytical challenge is the differentiation of 6-APT from its positional isomers (e.g., 5-(2-aminopropyl)tetralin or 5-APT) and its stereoisomers (the R- and S-enantiomers).

Differentiation of Positional Isomers Positional isomers like 5-APT and 6-APT can be difficult to distinguish as they have identical molecular weights and often exhibit similar fragmentation patterns in standard MS.

NMR Spectroscopy: ¹H and ¹³C NMR are definitive techniques for distinguishing positional isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and coupling patterns for the aromatic protons. For 6-APT, the aromatic protons would show a different splitting pattern compared to the protons on a 5-substituted tetralin.

LC-MS/MS: By using carefully optimized chromatographic conditions, it is often possible to achieve baseline separation of positional isomers. Furthermore, tandem mass spectrometry (MS/MS) can sometimes generate unique product ions for each isomer upon collision-induced dissociation, allowing for their unequivocal identification even if they are not chromatographically separated.

Differentiation of Stereoisomers The aminopropyl side chain of 6-APT contains a chiral center, meaning the compound exists as two enantiomers (R- and S-forms). Enantiomers have identical physical and spectral properties in a non-chiral environment, requiring specialized methods for their separation and quantification.

Chiral HPLC: The most common method for separating enantiomers is HPLC using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks.

Metabolic Pathways of 6 2 Aminopropyl Tetralin in Preclinical Biological Systems

Phase I Biotransformations in Animal Models (e.g., Hydroxylation, Oxidative Deamination)

Phase I metabolism of amphetamine-like substances, including tetralin derivatives, primarily involves oxidative reactions. While specific studies on 6-(2-Aminopropyl)tetralin are not extensively detailed in publicly available literature, the metabolic pathways can be inferred from related structures. For analogous compounds, key Phase I transformations include aromatic hydroxylation, alkyl hydroxylation, and oxidative deamination.

Hydroxylation: This process introduces a hydroxyl (-OH) group into the molecule, increasing its polarity. For 6-APT, this can occur on the aromatic ring or the aliphatic side chain. Aromatic hydroxylation would likely produce phenolic metabolites, while aliphatic hydroxylation could occur at various positions on the tetralin ring structure.

Oxidative Deamination: This is a common metabolic route for compounds with a primary amine group, like 6-APT. This pathway involves the removal of the amino group, leading to the formation of a ketone metabolite. This ketone can then undergo further reduction to an alcohol or oxidation to a carboxylic acid.

Phase II Biotransformations in Animal Models (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the introduced functional groups serve as sites for Phase II conjugation reactions. nih.govupol.czdrughunter.comderangedphysiology.comutb.cz These processes further enhance water solubility and facilitate elimination. nih.govupol.czdrughunter.comderangedphysiology.comutb.cz

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. nih.gov The phenolic and alcoholic metabolites formed during Phase I hydroxylation of 6-APT would be prime candidates for glucuronide conjugation. nih.govnih.gov Studies on the parent compound, tetralin, have shown that its hydroxylated metabolites are extensively conjugated with glucuronic acid in rabbits. nih.govnih.gov

Sulfation: Sulfation is another important conjugation reaction where a sulfonate group is added to hydroxyl or amino groups. Phenolic metabolites of 6-APT could undergo sulfation, forming sulfate conjugates.

Identification and Characterization of Major Metabolites in Preclinical Species

The identification of metabolites is crucial for a complete understanding of a drug's disposition. For compounds structurally related to 6-APT, such as 6-(2-aminopropyl)benzofuran (6-APB), studies in rats have identified a range of metabolites. researchgate.net The primary metabolic steps for 6-APB involved hydroxylation of the benzofuran (B130515) ring followed by enzymatic ring cleavage and subsequent oxidation or reduction. researchgate.net Deamination was also observed as a minor metabolic step. researchgate.net

Based on these related pathways, the expected major metabolites of this compound in preclinical species would likely include hydroxylated derivatives, the corresponding ketone from oxidative deamination, and their subsequent glucuronide and sulfate conjugates.

Table 1: Potential Phase I and Phase II Metabolites of this compound

Metabolic Phase Reaction Type Potential Metabolite
Phase IAromatic HydroxylationHydroxy-6-(2-aminopropyl)tetralin
Phase IOxidative DeaminationPhenylaceton-derivative of tetralin
Phase IIGlucuronidationHydroxy-6-APT-glucuronide
Phase IISulfationHydroxy-6-APT-sulfate

Note: This table is predictive based on the metabolism of structurally similar compounds and general metabolic pathways.

Enzymatic Pathways and Isoenzyme Involvement in Xenobiotic Metabolism

The biotransformation of xenobiotics is catalyzed by a large family of enzymes, primarily the cytochrome P450 (CYP) superfamily for Phase I reactions and various transferases for Phase II reactions. nih.gov

Cytochrome P450 (CYP) Enzymes: The oxidative reactions in Phase I, such as hydroxylation and oxidative deamination, are predominantly carried out by CYP enzymes located mainly in the liver. nih.gov Specific isoenzymes like those in the CYP2D6 and CYP3A families are commonly involved in the metabolism of amphetamine-like substances. While the specific CYP isoenzymes responsible for 6-APT metabolism have not been explicitly identified, it is highly probable that members of these families play a significant role.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation. drughunter.com Different UGT isoforms exhibit specificity for various substrates. The hydroxylated metabolites of 6-APT would be substrates for one or more UGT enzymes.

Sulfotransferases (SULTs): SULTs catalyze the sulfation of hydroxyl and amino groups. drughunter.com The phenolic metabolites of 6-APT would likely be substrates for SULT enzymes, leading to the formation of sulfate conjugates.

Table 2: Enzymes Potentially Involved in the Metabolism of this compound

Metabolic Phase Enzyme Family Specific Enzymes (Examples) Reaction Catalyzed
Phase ICytochrome P450CYP2D6, CYP3A4Hydroxylation, Oxidative Deamination
Phase IIUDP-GlucuronosyltransferasesUGT1A, UGT2B familiesGlucuronidation
Phase IISulfotransferasesSULT1A, SULT1E familiesSulfation

Note: The specific isoenzymes listed are based on known metabolism of similar compounds and represent likely candidates.

Advanced Research Directions and Unexplored Avenues

Computational Chemistry and Molecular Modeling Studies of Ligand-Receptor Interactions

Computational chemistry offers a powerful, non-invasive approach to predict and analyze the interactions between a ligand like 6-APT and its biological receptors. researchgate.net Although specific molecular modeling studies on 6-APT are not extensively documented, this area represents a significant opportunity for research.

Docking algorithms can be employed to predict how 6-APT and its stereoisomers, such as (R)-6-(2-Aminopropyl)tetralin and (S)-6-(2-Aminopropyl)tetralin, bind to the active sites of various neurotransmitter receptors. nih.govnih.govfda.gov Such studies can elucidate the specific binding poses and key molecular interactions, such as hydrogen bonds or electrostatic forces, that stabilize the ligand-receptor complex. nih.gov By comparing the docking scores and interaction patterns of 6-APT with those of known agonists and antagonists at targets like serotonin (B10506) or dopamine (B1211576) receptors, researchers can generate hypotheses about its functional activity. nih.gov

Molecular dynamics (MD) simulations can further refine these static models by introducing flexibility and observing the dynamic behavior of the ligand-receptor complex over time. nih.govresearchgate.net This can reveal conformational changes in the receptor upon ligand binding, providing insights into the mechanisms of receptor activation or inhibition. nih.gov

Table 1: Potential Computational Approaches for 6-APT Research

Computational Method Research Goal Potential Insights
Homology Modeling Build 3D models of target receptors (if crystal structures are unavailable). Provides a structural framework for docking studies.
Molecular Docking Predict the preferred binding orientation of 6-APT within a receptor's active site. researchgate.net Identifies key amino acid residues involved in binding; predicts binding affinity. nih.gov
Molecular Dynamics (MD) Simulate the movement of the 6-APT-receptor complex over time. nih.gov Assesses the stability of the binding pose; reveals receptor conformational changes.

| Quantum Mechanics (QM) | Analyze the electronic properties of 6-APT. | Determines charge distribution and reactivity, refining force field parameters for MD. |

Application of Advanced Imaging Techniques in Preclinical Research (e.g., PET Ligand Development for Receptor Mapping)

Advanced imaging techniques are crucial for visualizing and quantifying biological processes in vivo. The development of a radiolabeled version of 6-APT for Positron Emission Tomography (PET) would be a significant leap forward in preclinical research. nih.govemory.edu PET imaging allows for the non-invasive mapping of receptor distribution and density in the brain, which is invaluable for understanding the neuropharmacological context of a compound's action. frontiersin.orgyoutube.com

The process would involve labeling 6-APT or a suitable analog with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. frontiersin.org An ideal PET ligand must possess specific properties, including high affinity and selectivity for its target, appropriate lipophilicity to cross the blood-brain barrier, and favorable metabolic stability. frontiersin.org

Once developed, a 6-APT-based PET tracer could be used in animal models to:

Map Target Receptors: Determine the precise brain regions where 6-APT binds, confirming its interaction with specific neurotransmitter systems. youtube.com

Conduct Receptor Occupancy Studies: Quantify the extent to which unlabeled drugs occupy the target receptor, which is a critical step in assessing the efficacy of new therapeutic candidates. frontiersin.org

Investigate Disease Models: Compare receptor densities in animal models of neurological or psychiatric disorders with those in healthy controls, exploring the therapeutic potential of targeting these systems. nih.gov

Another imaging modality, Amide Proton Transfer-weighted (APTw) imaging, provides contrast based on mobile proteins and peptides and is sensitive to pH changes. nih.gov While distinct from receptor-ligand imaging, it could be used in parallel to assess the downstream metabolic and cellular effects of 6-APT administration in conditions like stroke or brain tumors. nih.gov

Elucidation of Novel Molecular Targets and Signaling Pathways

While research suggests that 6-APT interacts with known neurotransmitter systems, its full target profile may be broader. ontosight.ai Identifying novel molecular targets is a key area for future exploration. Techniques like affinity chromatography, where a derivative of 6-APT is immobilized to capture its binding partners from brain tissue lysates, could uncover previously unknown receptors or proteins that interact with the compound.

Understanding the downstream consequences of receptor binding is equally important. When a ligand binds to a receptor, it initiates a cascade of intracellular events known as a signaling pathway. khanacademy.org These pathways, such as the MAPK/ERK or cAMP-dependent pathways, ultimately dictate the cell's response. khanacademy.orgwikipedia.org

Future research should aim to:

Profile Receptor Binding: Screen 6-APT against a wide panel of receptors and transporters to create a comprehensive binding profile.

Analyze Second Messenger Levels: Measure changes in the levels of intracellular molecules like cyclic AMP (cAMP) or calcium ions (Ca2+) after cellular exposure to 6-APT to identify which signaling pathways are activated or inhibited.

Investigate Protein Phosphorylation: Use phosphoproteomics to identify which kinases and downstream proteins are activated by 6-APT, as phosphorylation is a common mechanism of signal transduction. khanacademy.org

Elucidating these pathways could reveal why compounds like 6-APT have specific neuropharmacological effects and may suggest new therapeutic applications for psychiatric or neurological disorders. ontosight.ainih.gov

Development of Research Tools and Probes Based on 6-(2-Aminopropyl)tetralin Structure

The chemical scaffold of 6-APT is an excellent starting point for the development of specialized chemical probes. mskcc.orgnih.gov These tools are designed to study biological systems by allowing for the visualization or selective manipulation of specific proteins or pathways. nih.govmatthewslab.org

By chemically modifying the 6-APT structure, a variety of research tools could be created:

Fluorescent Probes: Attaching a fluorescent dye to the 6-APT molecule would allow researchers to visualize the location of its target receptors in cells and tissues using microscopy.

Biotinylated Probes: Adding a biotin (B1667282) tag would enable the isolation and identification of receptor-ligand complexes through affinity purification techniques.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the permanent, covalent labeling of the target receptor upon exposure to UV light, facilitating its identification and characterization.

These bespoke chemical tools would be invaluable for definitively identifying the binding partners of 6-APT and exploring their function in the native cellular environment. mskcc.org

Methodological Innovations in Preclinical Pharmacological Assessment

The evaluation of compounds like 6-APT can be enhanced by adopting methodological innovations in preclinical pharmacology. limef.comnih.gov Modern techniques can provide more comprehensive and predictive data compared to traditional assays.

Table 2: Innovative Preclinical Assessment Methods for 6-APT

Methodological Area Technique Application to 6-APT
High-Throughput Screening Automated screening of large compound libraries against specific targets. Rapidly assess the structure-activity relationship (SAR) of a series of 6-APT analogs. acs.org
High-Content Imaging Automated microscopy and image analysis to measure multiple cellular parameters simultaneously. Evaluate the effects of 6-APT on neuronal morphology, synapse formation, and protein expression in a single experiment.
Organoid/3D Cell Culture Use of "mini-organs" or three-dimensional cell cultures that better mimic in vivo tissue architecture. Test the effects of 6-APT on more physiologically relevant models of the human brain compared to traditional 2D cell cultures.
Advanced In Vivo Models Use of genetically modified animal models (e.g., knockout or humanized receptor models). Investigate the role of specific receptors in mediating the effects of 6-APT.

| Integrated Study Designs | Combining safety pharmacology assessments with other toxicological studies. limef.comnih.gov | Maximize the data obtained from a single animal study, reducing the number of animals used and accelerating development. limef.com |

By leveraging these advanced methodologies, researchers can build a more detailed and accurate pharmacological profile of this compound, paving the way for a deeper understanding of its mechanism of action and potential applications. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Aminopropyl)tetralin, and how can enantiomeric purity be ensured?

  • Methodology : The compound can be synthesized via enzymatic reactions using chiral catalysts or resolution techniques. For example, enzymatic kinetic resolution of racemic mixtures using lipases or esterases can yield enantiomerically pure (S)- or (R)-isomers. Reaction conditions (e.g., pH, temperature) and solvent systems (e.g., tetrahydrofuran/acetonitrile mixtures) must be optimized to minimize side products . Structural confirmation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chiral HPLC to verify enantiomeric excess (≥98%) .

Q. How is the structural integrity of this compound validated in novel synthetic batches?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Compare chemical shifts (e.g., δ ~1.2–2.8 ppm for aminopropyl protons) and coupling constants with reference data .
  • MS : Confirm molecular ion peaks at m/z 189.30 (C₁₃H₁₉N) and fragmentation patterns matching the tetralin backbone .
  • FT-IR : Identify characteristic N-H stretches (~3350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What pharmacological targets are associated with this compound, and how are these interactions assessed?

  • Methodology : The compound likely interacts with monoamine transporters (SERT, DAT, NET) based on structural analogs like 5-API and 6-API. Use rat brain synaptosome assays to measure substrate-induced neurotransmitter release (e.g., serotonin, dopamine). Competitive inhibition studies with selective reuptake inhibitors (e.g., fluoxetine for SERT) can clarify selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound isomers?

  • Methodology : Positional isomerism (e.g., 5- vs. 6-substitution) significantly alters activity. Conduct comparative in vitro assays:

  • Use radiolabeled ligands (e.g., [³H]paroxetine for SERT binding) to quantify affinity differences.
  • Pair functional assays (e.g., Ca²⁺ flux in HEK cells expressing transporters) with molecular docking simulations to map steric and electronic interactions .

Q. What strategies are recommended for impurity profiling in this compound synthesis?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: gradient of acetic acid/water (0.1:100) and acetonitrile/tetrahydrofuran (65:35). Quantify impurities (e.g., des-amino byproducts) against certified reference standards . For trace metal analysis, use ICP-MS after microwave-assisted acid digestion .

Q. What are the thermal decomposition pathways of this compound, and how do they influence experimental design?

  • Methodology : While direct data is limited, tetralin derivatives decompose via hydrogen abstraction and radical recombination. Use thermogravimetric analysis (TGA) coupled with GC-MS to identify pyrolytic products (e.g., naphthalenes, indenes). Kinetic modeling (e.g., Arrhenius parameters) can predict stability under storage conditions .

Q. How can enantiomeric separation of this compound be scaled for preclinical studies?

  • Methodology : Optimize preparative chiral chromatography using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB). Alternatively, enzymatic dynamic kinetic resolution (DKR) with immobilized lipases (e.g., Candida antarctica Lipase B) enables continuous production. Monitor enantiomeric ratio (E) via offline chiral HPLC .

Q. What safety protocols are advised for handling this compound given limited toxicological data?

  • Methodology : Assume potential neurotoxicity and dermal sensitization based on structural analogs (e.g., 6-APB). Use PPE (gloves, respirators) in fume hoods. For in vivo studies, conduct acute toxicity assays (OECD 423) in rodents, monitoring autonomic (e.g., heart rate) and CNS (e.g., locomotor activity) endpoints .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.